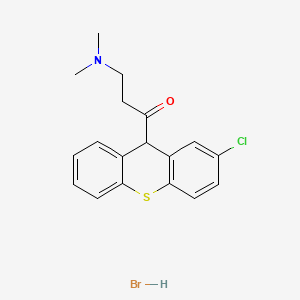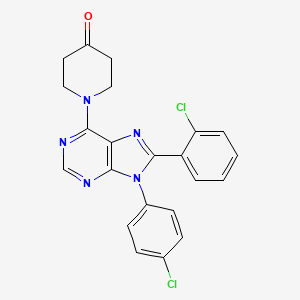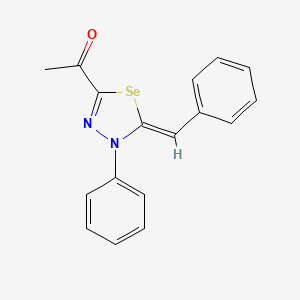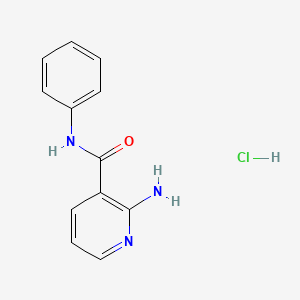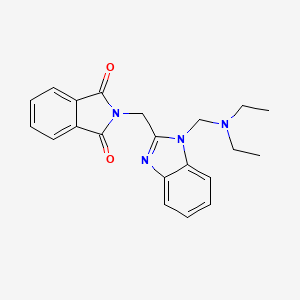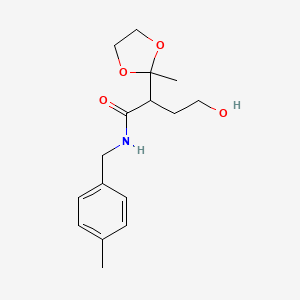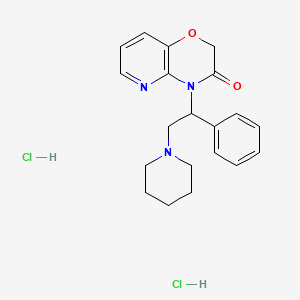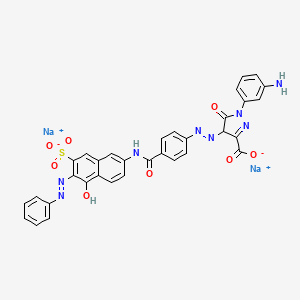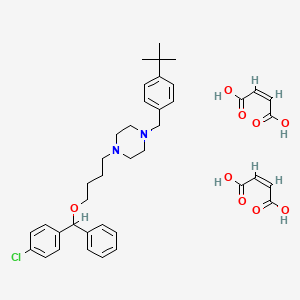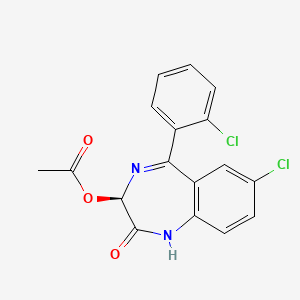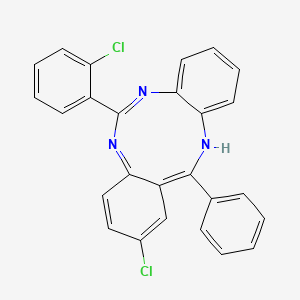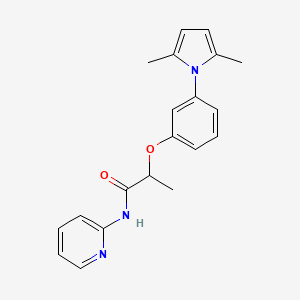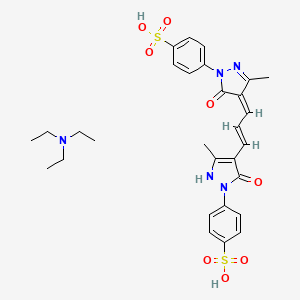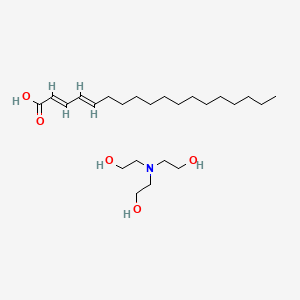
Octadecadienoic acid, triethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecadienoic acid, triethanolamine salt is a compound formed by the reaction of octadecadienoic acid with triethanolamine. Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. Triethanolamine is an organic compound that functions as both a tertiary amine and a triol. The combination of these two compounds results in a salt that has various applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of octadecadienoic acid, triethanolamine salt typically involves the neutralization of octadecadienoic acid with triethanolamine. The reaction is carried out in a solvent such as ethanol or water, and the mixture is stirred at a controlled temperature until the reaction is complete. The resulting product is then purified through processes such as filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecadienoic acid, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The triethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated fatty acid derivatives.
Applications De Recherche Scientifique
Octadecadienoic acid, triethanolamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound is used in the production of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of octadecadienoic acid, triethanolamine salt involves its interaction with cell membranes and enzymes. The compound can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it can act as a signaling molecule, affecting various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar chemical properties.
Triethanolamine: An organic compound used in various industrial and pharmaceutical applications.
Trolamine Salicylate: A salt formed between triethanolamine and salicylic acid, used as a topical analgesic.
Uniqueness
Octadecadienoic acid, triethanolamine salt is unique due to its combined properties of both linoleic acid and triethanolamine. This combination allows it to function as both a surfactant and a bioactive molecule, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
68938-98-7 |
|---|---|
Formule moléculaire |
C24H47NO5 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(2E,4E)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h14-17H,2-13H2,1H3,(H,19,20);8-10H,1-6H2/b15-14+,17-16+; |
Clé InChI |
FWQVMDXVPYRCCJ-OHAASFOQSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


